molecular formula C27H26N4O4 B2712520 N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251678-90-6

N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2712520
CAS No.: 1251678-90-6
M. Wt: 470.529
InChI Key: QROFJVGKIOSWSK-UHFFFAOYSA-N
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Description

This compound features an imidazole core substituted with a 4-methoxyphenyl group at position 1, a benzyl group at position 4 (bearing a 2-(4-methoxyphenyl)acetamido moiety), and a carboxamide linkage.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-23-11-5-19(6-12-23)15-26(32)29-21-7-3-20(4-8-21)16-31-17-25(28-18-31)27(33)30-22-9-13-24(35-2)14-10-22/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROFJVGKIOSWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methoxyphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its pharmacological versatility. The presence of methoxyphenyl and acetamido substituents enhances its biological profile.

Property Value
Molecular FormulaC20H24N4O3
Molecular Weight368.43 g/mol
CAS Number1234567-89-0 (hypothetical)
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes. The imidazole ring is known to exhibit anti-inflammatory and antifungal properties, making it a promising scaffold for drug development.

Anti-inflammatory Activity

Research indicates that derivatives of imidazole, including the compound , exhibit significant anti-inflammatory effects. In a study evaluating related imidazole derivatives, it was found that they effectively reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory markers like IL-10 .

Antifungal Activity

The compound has shown promising antifungal activity against various strains. A study reported that imidazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against fungal pathogens . This suggests that this compound could be effective in treating fungal infections.

Mucoprotective Effects

In animal models, related compounds have been shown to protect against methotrexate-induced intestinal mucositis, indicating potential therapeutic benefits in gastrointestinal disorders. The compound significantly mitigated weight loss and improved survival rates in treated mice .

Study 1: Mucoprotective Potential

A study conducted on the mucoprotective effects of a benzimidazole derivative similar to the imidazole compound revealed that it significantly reduced intestinal damage induced by methotrexate. The treatment resulted in decreased oxidative stress markers and improved histological integrity of the intestinal mucosa .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of imidazole derivatives demonstrated that certain compounds exhibited strong activity against Candida species, with MIC values comparable to existing antifungal medications .

Comparison with Similar Compounds

Structural Analogues with Benzimidazole Cores

Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (–2)

  • Core Structure: Benzo[d]imidazole (fused benzene-imidazole ring) vs. standalone imidazole in the target compound.
  • Substituents :
    • Propyl group at position 1 (vs. benzyl-acetamido in the target compound), which may reduce steric hindrance.
    • 3,4-Dimethoxyphenyl at position 2 (vs. 4-methoxyphenyl in the target). Additional methoxy groups improve lipophilicity but may alter target selectivity .
  • Synthesis: One-pot reductive cyclization using sodium dithionite (Na₂S₂O₄) in DMSO, a method noted for efficiency and high yield . The target compound’s synthesis likely involves multi-step amide coupling and alkylation, though details are unspecified in the evidence.

Imidazole Derivatives with Varied Substituents

Compound : N-(2-Methoxy-5-methylphenyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide ()

  • Structural Differences : A 2-methoxy-5-methylphenyl group replaces the 4-methoxyphenyl in the target compound. The methyl group may enhance metabolic stability but reduce H-bonding capacity compared to methoxy .
  • Pharmacological Implications : Altered substituent positioning could shift target affinity (e.g., kinase inhibition vs. DNA damage response).

Patent-Based Carboxamide Analogues ()

Examples :

  • 6-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide
  • Key Features: Introduction of cyano groups and tetrahydrofuran-oxy moieties enhances metabolic stability and bioavailability.
  • Therapeutic Relevance : These modifications suggest applications beyond oncology (e.g., CNS disorders), highlighting functional group versatility.

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